molecular formula C21H19FN2O3 B2991455 N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868679-05-4

N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

Cat. No.: B2991455
CAS No.: 868679-05-4
M. Wt: 366.392
InChI Key: FHFOMCWWUJGQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is a synthetic carboxamide derivative featuring a pyridine core substituted with a 2-oxo group, a benzyloxy moiety containing a 2-fluorophenyl group, and a carboxamide linkage to a 3,4-dimethylphenyl ring.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c1-14-9-10-17(12-15(14)2)23-20(25)18-7-5-11-24(21(18)26)27-13-16-6-3-4-8-19(16)22/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFOMCWWUJGQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C21H19FN2O3, and it has a molecular weight of approximately 366.39 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyridine core : This heterocyclic component is known for its diverse biological activities.
  • Substituents : The presence of a dimethylphenyl group and a fluorophenylmethoxy group enhances its pharmacological profile.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Details
Anticancer Potential Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including K562 cells. This suggests potential applications in oncology .
Antimicrobial Effects Related thiosemicarbazone derivatives exhibit antimicrobial properties against bacterial strains such as E. coli and Staphylococcus aureus .
Neuropharmacological Effects Compounds with similar structures have been implicated in modulating neurotransmitter systems, indicating possible applications in treating neurological disorders .

Case Studies

  • Cytotoxicity in Cancer Cells : A study on thiosemicarbazone derivatives showed that modifications in the phenyl group significantly affected their efficacy against K562 leukemia cells. The mechanism involved mitochondrial dysfunction leading to apoptosis .
  • Antimicrobial Activity : Research on isonicotinoyl hydrazones demonstrated effective inhibition against various bacterial strains, suggesting that similar structural motifs in our compound could yield comparable results .

Research Findings

Recent studies highlight the relevance of molecular docking and structure-activity relationship (SAR) analyses for predicting the biological activity of new compounds:

  • Molecular Docking Studies : These studies provide insights into how the compound may interact at the molecular level with target proteins, potentially revealing its mechanism of action.
  • SAR Analysis : Understanding how changes in chemical structure affect biological activity can guide future synthesis efforts to optimize therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or core motifs. Below is a detailed analysis and comparison with compounds from the provided evidence:

Carboxamide Derivatives with Aromatic Substituents

  • N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Core Structure: Cyclopropane ring fused with a carboxamide group. Substituents: 4-Methoxyphenoxy and phenyl groups. Synthesis: Prepared via a diastereoselective reaction (78% yield, dr 23:1) . Key Difference: The cyclopropane core contrasts with the pyridine ring in the target compound, which may influence electronic properties and binding interactions.
  • Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) (): Core Structure: Benzamide with a methyl and isopropyloxy-substituted phenyl group. Use: Agricultural fungicide .

Fluorinated Aryl Derivatives

  • N-(2-fluorophenyl)-3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide (CAS 2770643-87-1, ):
    • Core Structure : Pyrrolidine-carboxamide linked to a 2-fluorophenyl group and a pyridazine ring.
    • Substituents : 6-Methylpyridazine and fluorophenyl groups.
    • Key Difference : The pyridazine ring and pyrrolidine core differ from the pyridine-2-oxo scaffold, which may alter solubility and target selectivity .

Heterocyclic Carboxamides in Pharmacology

  • 3-O-Feruloylquinic Acid ():
    • Core Structure : Cyclohexanecarboxylic acid with a feruloyl moiety.
    • Use : Pharmacological reference standard and natural product precursor .
    • Key Difference : Natural origin and lack of synthetic fluorinated groups contrast with the entirely synthetic and fluorinated target compound.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Yield/Use Reference
N-(3,4-dimethylphenyl)-1-[(2-FP)methoxy]-2-oxo-PCA Pyridine-2-oxo 2-Fluorophenyl, 3,4-dimethylphenyl N/A (hypothetical)
N,N-Diethyl-2-(4-MeOPhO)-1-Ph-cyclopropane-CA Cyclopropane 4-Methoxyphenoxy, phenyl 78% yield (diastereoselective)
Mepronil Benzamide 3-Isopropyloxy-phenyl, methyl Agricultural fungicide
N-(2-FP)-3-[(6-Me-pyridazinyl)OCH2]-pyrrolidine-CA Pyrrolidine 2-Fluorophenyl, 6-methylpyridazine Synthetic intermediate (CAS)
3-O-Feruloylquinic Acid Cyclohexanecarboxylic acid Feruloyl, hydroxyl, methoxy Pharmacological reference standard

Abbreviations: FP = fluorophenyl; PCA = pyridine-3-carboxamide; CA = carboxamide; MeOPhO = methoxyphenoxy; Ph = phenyl.

Research Implications and Gaps

  • Synthesis : The diastereoselective method used for the cyclopropane carboxamide in could inspire analogous strategies for synthesizing the target compound.
  • Limitations : The absence of direct data on the target compound’s physicochemical or pharmacological properties necessitates further study to confirm hypothesized applications.

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, and how are intermediates purified?

The synthesis typically involves coupling a pyridine-3-carboxylic acid derivative with substituted aromatic amines under anhydrous conditions. For example, a carbodiimide-mediated coupling (e.g., using EDCI or DCC) in dichloromethane or acetonitrile with catalytic DMAP is common. Intermediates like 1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxylic acid may be purified via silica gel chromatography with gradients of ethyl acetate/petroleum ether (60–80% yield) . Final purification often employs preparative HPLC (>95% purity) .

Q. How is the compound characterized spectroscopically, and what key NMR signals confirm its structure?

Key characterization includes 1H^1H NMR (400 MHz, CDCl3_3): δ 8.35 (d, J = 4.8 Hz, pyridine H4), 7.45–7.30 (m, aromatic protons from 3,4-dimethylphenyl and 2-fluorobenzyl groups), 5.25 (s, OCH2_2), 2.35 (s, methyl groups). 13C^{13}C NMR confirms the carbonyl (C=O) at ~165 ppm and the pyridine ring carbons . Discrepancies in signal multiplicity (e.g., splitting due to fluorine coupling) should be resolved using 19F^{19}F-decoupled NMR .

Q. What solvent systems are optimal for solubility and stability during biological assays?

The compound is sparingly soluble in aqueous buffers. DMSO (10–20% v/v) is commonly used for stock solutions, with stability confirmed via HPLC over 24 hours at 4°C. For in vitro assays, dilution in PBS (pH 7.4) with <0.1% DMSO minimizes solvent interference .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

Low yields (~40%) may arise from steric hindrance at the 3,4-dimethylphenyl group. Optimization strategies include:

  • Using microwave-assisted synthesis (80°C, 30 min) to enhance reaction efficiency .
  • Introducing a Boc-protected intermediate to reduce side reactions, followed by deprotection with TFA .
  • Monitoring reaction progress via LC-MS to identify byproducts (e.g., dimerization) .

Q. What computational methods predict the compound’s binding affinity to kinase targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of kinase domains (e.g., PDB: 2JDO) can predict binding modes. Key interactions include hydrogen bonding with the pyridine-2-one moiety and hydrophobic contacts with the 3,4-dimethylphenyl group . Free energy perturbation (FEP) calculations refine affinity estimates (±1 kcal/mol accuracy) .

Q. How are contradictory spectral data (e.g., unexpected 1H^1H1H NMR splitting) resolved?

Contradictions may arise from dynamic processes (e.g., rotamerism in the carboxamide group). Solutions include:

  • Variable-temperature NMR (VT-NMR) to observe coalescence of split signals .
  • 2D NMR (e.g., NOESY) to confirm spatial proximity of protons .
  • Comparative analysis with structurally analogous compounds (e.g., N-(2-methoxyphenyl) derivatives) .

Q. What strategies mitigate oxidative degradation during long-term storage?

Degradation (~15% over 6 months at −20°C) is minimized by:

  • Lyophilization under argon and storage in amber vials with desiccants .
  • Adding antioxidants (0.01% BHT) to DMSO stock solutions .
  • Regular HPLC stability checks using a C18 column (ACN/0.1% formic acid gradient) .

Methodological Notes

  • Synthesis References : Anhydrous conditions and triethylamine as a base are critical for carboxamide formation .
  • Analytical Cross-Validation : Compare HPLC retention times with synthetic standards (e.g., N-(4-methylphenyl) analogues) .
  • Data Reproducibility : Report reaction yields as mean ± SD across three independent trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.